

Spectroscopic data for (R)-gamma-Valerolactone (NMR, IR, MS)

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Compound of Interest

Compound Name: (R)-gamma-Valerolactone

Cat. No.: B162845

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An In-depth Technical Guide to the Spectroscopic Characterization of **(R)-gamma-Valerolactone**

Authored by: A Senior Application Scientist

Introduction

(R)-gamma-Valerolactone ((R)-GVL), with the IUPAC name (5R)-5-methyloxolan-2-one, is a chiral lactone of significant interest in the fields of green chemistry, biofuel development, and as a versatile building block for asymmetric synthesis.[1][2] Derived from lignocellulosic biomass, GVL is recognized as a sustainable and environmentally benign solvent and fuel additive.[1][3] Its chemical formula is $C_5H_8O_2$, and it has a molecular weight of approximately 100.12 g/mol . [1][4] A thorough understanding of its structural features is paramount for its application and quality control, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

This guide provides a detailed analysis of the spectroscopic data for **(R)-gamma-Valerolactone**, offering insights into the interpretation of its spectra and outlining standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for **(R)-gamma-Valerolactone** throughout this guide.

H5

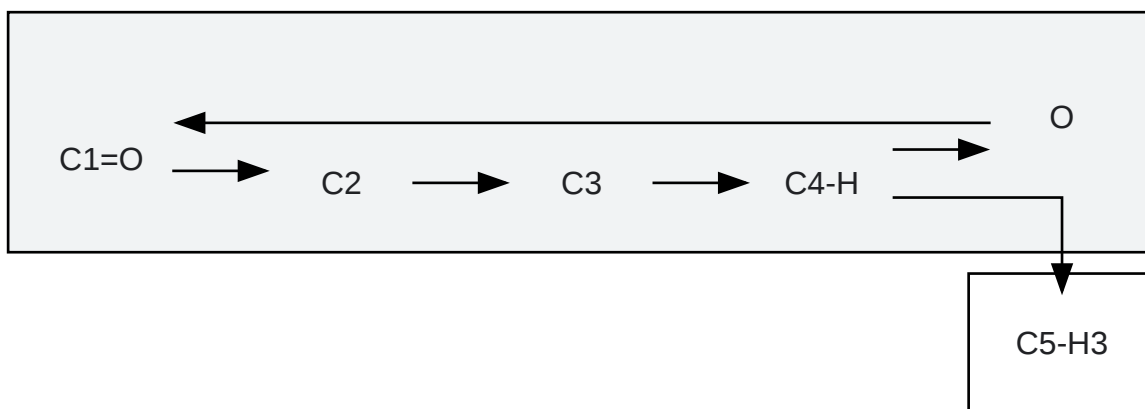
H4

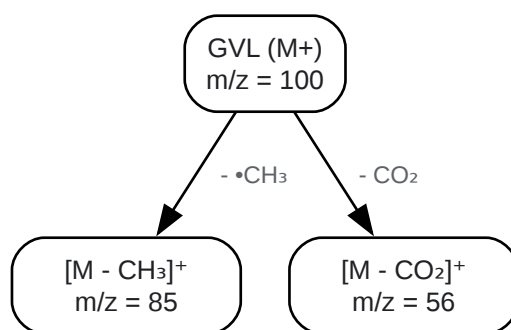
H3b

H3a

H2b

H2a





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